![molecular formula C13H10ClNO2S B14566128 {2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 61785-85-1](/img/structure/B14566128.png)
{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid is an organic compound that features a thiazole ring, a chlorophenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Heck reaction, where a chlorophenyl halide reacts with an alkene in the presence of a palladium catalyst.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bond of the ethenyl group, converting it to an ethyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
{2-[2-(4-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid: Similar structure but with a different position of the chlorine atom.
{2-[2-(2-Bromophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid: Similar structure but with a bromine atom instead of chlorine.
{2-[2-(2-Chlorophenyl)ethenyl]-1,3-oxazol-4-yl}acetic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of {2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiazole ring and the chlorophenyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61785-85-1 |
|---|---|
Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
2-[2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-4-2-1-3-9(11)5-6-12-15-10(8-18-12)7-13(16)17/h1-6,8H,7H2,(H,16,17) |
InChI Key |
WKGQHINKXNNFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=CS2)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14566062.png)
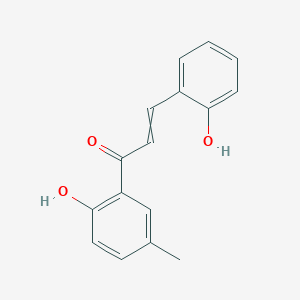
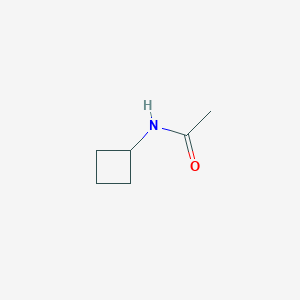

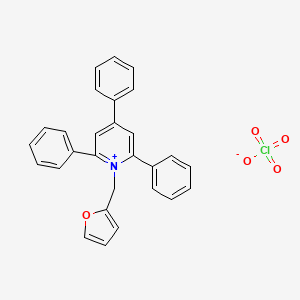
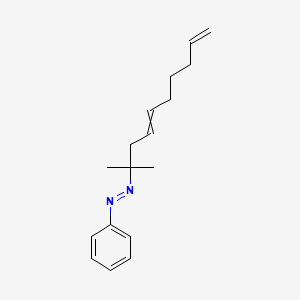

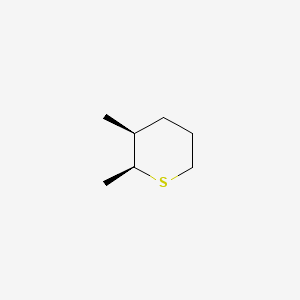
![1-[(E)-(3-Nitrophenyl)diazenyl]piperidine](/img/structure/B14566115.png)
![Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14566123.png)
![Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate](/img/structure/B14566131.png)

![Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14566138.png)
